

4-Benzylcyclohexanone chemical properties and reactivity

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Benzylcyclohexanone

Cat. No.: B3036559

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties and Reactivity of **4-Benzylcyclohexanone**

Introduction

4-Benzylcyclohexanone is a disubstituted cyclohexanone derivative featuring a benzyl group at the 4-position of the cyclohexane ring. This molecule serves as a valuable intermediate and structural motif in synthetic organic chemistry. Its unique architecture, combining a reactive carbonyl group, adjacent α -carbons capable of enolization, and an aromatic ring, provides a rich landscape for chemical transformations. This guide offers an in-depth exploration of the chemical properties, reactivity, and practical applications of **4-benzylcyclohexanone**, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind its reactivity and provide field-proven insights into its manipulation in a laboratory setting.

Core Chemical and Physical Properties

The foundational properties of **4-benzylcyclohexanone** dictate its behavior in a reaction environment, its solubility, and its analytical characterization. These properties are summarized below.

Property	Value	Reference
IUPAC Name	4-(Phenylmethyl)cyclohexanone	[1]
Synonyms	4-Benzylcyclohexan-1-one	[1] [2]
CAS Number	35883-77-3	[1] [3]
Molecular Formula	C ₁₃ H ₁₆ O	[1] [4]
Molecular Weight	188.27 g/mol	[1] [4]
Appearance	White to Off-White Solid	[1]
Melting Point	46-47 °C	[1]
Boiling Point	165-166 °C at 14 Torr	[1]
Solubility	Slightly soluble in Chloroform and Ethyl Acetate	[1]
Storage	-20°C Freezer, under inert atmosphere	[1]

```
graph "4_benzylcyclohexanone_structure" {
  layout=neato;
  node [shape=plaintext];
  edge [color="#202124"];
}
```

```
// Define nodes for atoms
C1 [label="C"];
C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];
O7 [label="O"];
C8 [label="C", pos="2.5,0!"];
```

```
C9 [label="C", pos="3.5,0!"];
C10 [label="C", pos="4.2,0.8!"];
C11 [label="C", pos="5.2,0.8!"];
C12 [label="C", pos="5.9,0!"];
C13 [label="C", pos="5.2,-0.8!"];
C14 [label="C", pos="4.2,-0.8!"];
```

```
// Position the cyclohexanone ring
C1 [pos="0,1!"];
C2 [pos="-1,0.5!"];
C3 [pos="-1,-0.5!"];
C4 [pos="0,-1!"];
C5 [pos="1,-0.5!"];
C6 [pos="1,0.5!"];
C7 [pos="0,1.8!"];
```

```
// Draw bonds for the cyclohexanone ring
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;
C1 -- C7 [style=double, len=0.8];
```

```
// Draw bonds for the benzyl group
C4 -- C8;
C8 -- C9;
C9 -- C10;
C10 -- C11;
C11 -- C12;
C12 -- C13;
```

```
C13 -- C14;  
C14 -- C9;  
}
```

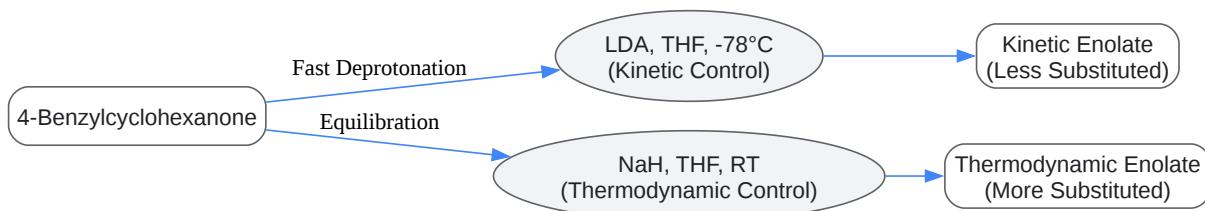
Caption: Chemical structure of **4-benzylcyclohexanone**.

Reactivity and Mechanistic Considerations

The reactivity of **4-benzylcyclohexanone** is governed by its three principal components: the carbonyl group, the α -carbons, and the benzyl moiety. Understanding the interplay of these functional groups is critical for predicting reaction outcomes and designing synthetic strategies.

Reactions at the Carbonyl Group

The ketone functionality is a primary site for nucleophilic attack and reduction.


The reduction of the carbonyl group to a secondary alcohol is one of the most common transformations. This reaction creates a new stereocenter, leading to a mixture of cis and trans diastereomers. The choice of reducing agent is crucial as it influences the diastereoselectivity of the product.

- Sodium borohydride (NaBH_4): A mild and selective reducing agent, typically used in protic solvents like methanol or ethanol. The reaction proceeds via nucleophilic attack of the hydride ion on the carbonyl carbon. Due to steric hindrance, the hydride often attacks from the less hindered face, but a mixture of isomers is typically obtained.[\[5\]](#)
- Lithium aluminum hydride (LiAlH_4): A much stronger reducing agent, used in aprotic solvents like THF or diethyl ether. It is less selective than NaBH_4 and will also reduce other functional groups if present.[\[6\]](#)
- Meerwein-Ponndorf-Verley (MPV) Reduction: This method uses an aluminum alkoxide catalyst and a secondary alcohol (like isopropanol) as the hydride source. It is a reversible reaction and can be highly stereoselective, often favoring the thermodynamically more stable alcohol. Zeolite catalysts have been shown to be effective for stereoselective MPV reductions of substituted cyclohexanones.[\[7\]](#)[\[8\]](#)

The stereochemical outcome is dictated by the direction of hydride attack on the cyclohexanone ring, which exists in a chair conformation. Axial attack leads to the equatorial alcohol, while equatorial attack yields the axial alcohol.

Enolate Chemistry: Reactions at the α -Carbons

The protons on the carbons adjacent to the carbonyl (α -protons) are acidic and can be removed by a base to form a nucleophilic enolate.^[9] Since **4-benzylcyclohexanone** is an unsymmetrical ketone, deprotonation can occur at either the C-3/C-5 positions or the C-2/C-6 positions, leading to two different enolates.

[Click to download full resolution via product page](#)

Caption: Kinetic vs. Thermodynamic Enolate Formation.

- Kinetic Enolate: Formed by the rapid removal of the most accessible (least sterically hindered) α -proton. This is achieved using a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (-78 °C).^{[10][11]} In this case, it would be the enolate formed at the C-3/C-5 position.
- Thermodynamic Enolate: The more stable, more substituted enolate. Its formation is favored under conditions that allow for equilibrium between the ketone and the possible enolates. This typically involves a weaker base (like NaH or an alkoxide) at room temperature or higher.^[9] For **4-benzylcyclohexanone**, this corresponds to the enolate at the C-2/C-6 positions.

Once formed, these enolates are potent nucleophiles for a variety of crucial C-C bond-forming reactions.

- **Alkylation:** Reaction with alkyl halides in an S_N2 fashion. This is a powerful method for introducing alkyl chains at the α -position.[6]
- **Aldol and Claisen-Schmidt Condensations:** Reaction with aldehydes or ketones. The Claisen-Schmidt condensation, involving an aromatic aldehyde, is used to synthesize diarylidene cyclohexanone derivatives, which have been investigated for their anti-inflammatory properties.[12]

Reactions of the Benzyl Moiety

The benzyl group itself offers sites for reactivity.

- **Benzyllic Oxidation:** The C-H bonds at the benzylic position (the CH_2 group) are weaker than typical alkyl C-H bonds and are susceptible to oxidation.[13] Strong oxidizing agents like hot potassium permanganate ($KMnO_4$) or chromic acid can oxidize the benzylic carbon.[13] Depending on the conditions, this can lead to the formation of a ketone (4-benzoylcyclohexanone) or, with cleavage, benzoic acid.
- **Electrophilic Aromatic Substitution:** The phenyl ring can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The alkyl substituent is an activating group and an ortho, para-director.

Synthetic Routes

4-Benzylcyclohexanone is typically synthesized via methods that form the C4-benzyl bond.

- **Alkylation of a Cyclohexanone Derivative:** One common approach involves the alkylation of a pre-formed enolate of a cyclohexanone derivative with benzyl bromide.[14]
- **Friedel-Crafts Reaction:** An alternative route could involve a Friedel-Crafts type reaction, for instance, the reaction of a cyclohexene derivative with benzene under acidic conditions.
- **Grignard Reaction:** Synthesis can be achieved from 1,4-cyclohexanedione mono-ketal by reaction with benzylmagnesium bromide, followed by deprotection.[1]

Applications in Research and Drug Development

The **4-benzylcyclohexanone** scaffold is of significant interest to the pharmaceutical industry.

The cyclohexyl ring serves as a rigid core that can orient substituents in well-defined spatial arrangements, which is crucial for binding to biological targets.

- Enzyme Inhibitors: Derivatives of substituted cyclohexanones have been identified as inhibitors of various enzymes. For example, 2',6-bis(4-hydroxybenzyl)-2-acetylbenzylcyclohexanone was discovered as an inhibitor of the bacterial cell division protein FtsZ, highlighting the potential for this scaffold in developing novel antibacterial agents.[15]
- CDK12 Inhibitors: The cyclohexyl ring is a core component in a series of potent and selective Cyclin-Dependent Kinase 12 (CDK12) inhibitors, which are being explored as potential cancer therapeutics.[16]
- Prostaglandin E Receptor Antagonists: The N-benzyl moiety, combined with other functionalities, is found in potent and selective EP4 antagonists developed for treating inflammatory pain.[17]
- Intermediate for Complex Molecules: Its versatile reactivity makes it a key building block for the synthesis of more complex molecules and natural products.[14][18]

Experimental Protocol: Reduction of 4-Benzylcyclohexanone

This protocol details a standard, reliable method for the reduction of **4-benzylcyclohexanone** to 4-benzylcyclohexanol using sodium borohydride. This procedure is a self-validating system; successful execution will yield a product with distinct physical and spectral properties from the starting material, confirmable by TLC, melting point, and NMR spectroscopy.

Objective: To synthesize and isolate 4-benzylcyclohexanol via the reduction of **4-benzylcyclohexanone**.

Materials:

- **4-Benzylcyclohexanone**
- Sodium borohydride (NaBH_4)

- Methanol (MeOH)
- Deionized water
- 1 M Hydrochloric acid (HCl)
- Dichloromethane (DCM) or Ethyl Acetate
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Round-bottom flask (50 mL)
- Magnetic stirrer and stir bar
- Separatory funnel (100 mL)
- Erlenmeyer flask
- Rotary evaporator

Caption: Experimental workflow for the reduction of **4-benzylcyclohexanone**.

Procedure:

- Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of **4-benzylcyclohexanone** in 15 mL of methanol. Cool the flask in an ice-water bath to 0 °C.
- Addition of Reducing Agent: While stirring, slowly add 0.25 g of sodium borohydride (NaBH_4) in small portions over 10-15 minutes. The portion-wise addition is crucial to control the exothermic reaction and hydrogen gas evolution.^[5]
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Quenching: Carefully quench the reaction by slowly adding 10 mL of 1 M HCl dropwise to neutralize the excess NaBH_4 and the resulting alkoxide. This step should be done in a fume

hood as hydrogen gas is evolved.

- Extraction: Transfer the mixture to a separatory funnel. Add 20 mL of dichloromethane (DCM) and shake vigorously. Allow the layers to separate and collect the lower organic layer. Perform two more extractions of the aqueous layer with 15 mL of DCM each.
- Washing: Combine the organic extracts and wash them sequentially with 20 mL of deionized water and 20 mL of brine (saturated NaCl solution). The brine wash helps to remove residual water from the organic phase.
- Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4). Filter the drying agent and collect the filtrate in a pre-weighed round-bottom flask.
- Solvent Removal: Remove the solvent using a rotary evaporator to yield the crude product, 4-benzylcyclohexanol, likely as a white solid or viscous oil.
- Purification and Characterization: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography. The final product should be characterized by ^1H NMR, ^{13}C NMR, and IR spectroscopy to confirm its structure and assess its purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-benzylcyclohexanone | 35883-77-3 [chemicalbook.com]
- 2. parchem.com [parchem.com]
- 3. Page loading... [guidechem.com]
- 4. 2-Benzylcyclohexanone [webbook.nist.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Stereoselective reduction of 4-tert-butylcyclohexanone to cis-4-tert-butylcyclohexanol catalysed by zeolite BEA - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Stereoselective reduction of 4-tert-butylcyclohexanone to cis-4-tert-butylcyclohexanol catalysed by zeolite BEA | Semantic Scholar [semanticscholar.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 11. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 12. rsc.org [rsc.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. 4-Benzyl-4-methylcyclohexanone (54889-02-0) for sale [vulcanchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Discovery of 3-Benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of 4-[1-[(1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), a highly potent and selective EP4 antagonist for treating inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Benzylcyclohexanone chemical properties and reactivity]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3036559#4-benzylcyclohexanone-chemical-properties-and-reactivity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com